DMT-dG(dmf) Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAXTCBMPFGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

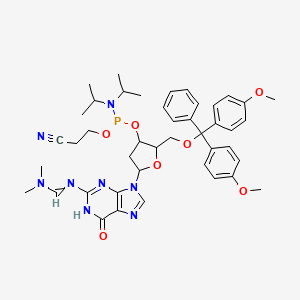

DMT-dG(dmf) Phosphoramidite chemical structure and properties

For researchers, scientists, and professionals in drug development, a deep understanding of the reagents involved in oligonucleotide synthesis is paramount. DMT-dG(dmf) Phosphoramidite is a critical building block in this process, offering distinct advantages in efficiency and purity. This guide provides a comprehensive overview of its chemical structure, properties, and its central role in the synthesis of DNA.

Core Chemical Structure and Properties

This compound is a modified nucleoside used in automated solid-phase oligonucleotide synthesis.[1][2] Its structure is designed for efficient and controlled addition of deoxyguanosine (dG) to a growing DNA chain. The key components of its structure are:

-

A 5'-Dimethoxytrityl (DMT) group: This bulky group protects the 5'-hydroxyl function of the deoxyribose sugar. Its acid-labile nature allows for its easy removal at the start of each synthesis cycle, enabling the next phosphoramidite to be coupled.[3]

-

A deoxyguanosine core: This is the fundamental nucleoside that will be incorporated into the oligonucleotide sequence.

-

An N-dimethylformamidine (dmf) group: This group protects the exocyclic amino group of the guanine base, preventing unwanted side reactions during synthesis.[3] The dmf group is particularly advantageous due to its rapid removal under basic conditions, which is faster than the commonly used isobutyryl (iBu) group.[4]

-

A 3'-cyanoethyl (CE) phosphoramidite moiety: This reactive group at the 3'-position is responsible for forming the phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[2][3]

The strategic placement of these protecting groups ensures the specific and sequential addition of nucleotides, a cornerstone of the phosphoramidite chemistry for DNA synthesis.

Physicochemical and Handling Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C43H53N8O7P | [1][5] |

| Molecular Weight | 824.90 g/mol | [4] |

| CAS Number | 330628-04-1 | [5][6] |

| Appearance | White to off-white powder | [4] |

| Purity (HPLC) | ≥99.0% | |

| Storage Temperature | -10 to -25°C in a dry, inert atmosphere | [2][4] |

Role in Oligonucleotide Synthesis: A Step-by-Step Workflow

This compound is a key reagent in the cyclical process of solid-phase oligonucleotide synthesis. The general workflow involves the sequential addition of phosphoramidites to a growing chain attached to a solid support. The following diagram illustrates the logical steps in this process.

Experimental Protocols

The following sections detail the methodologies for the key experiments in the oligonucleotide synthesis cycle using this compound.

1. Deblocking:

-

Objective: To remove the acid-labile DMT group from the 5'-hydroxyl of the nucleotide attached to the solid support, preparing it for the coupling reaction.

-

Reagent: Dichloroacetic acid or trichloroacetic acid in dichloromethane.

-

Procedure:

-

The solid support is washed with an anhydrous solvent (e.g., acetonitrile).

-

The deblocking reagent is passed through the synthesis column containing the solid support.

-

The reaction is typically complete within 1-3 minutes.

-

The column is thoroughly washed with acetonitrile to remove the cleaved DMT cation and any residual acid.

-

2. Coupling:

-

Objective: To form a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleotide and the 3'-phosphoramidite of the incoming this compound.

-

Reagents:

-

This compound solution in anhydrous acetonitrile.

-

An activator solution (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole, or dicyanoimidazole) in anhydrous acetonitrile.

-

-

Procedure:

-

The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.

-

The coupling reaction is allowed to proceed for a specific time, typically 2-10 minutes, depending on the scale and synthesizer.

-

After the reaction, the column is washed with acetonitrile to remove unreacted reagents.

-

3. Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain to prevent the formation of deletion mutants (sequences missing a nucleotide).

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran/lutidine.

-

Capping Reagent B: N-methylimidazole in tetrahydrofuran.

-

-

Procedure:

-

Capping reagents A and B are delivered to the synthesis column.

-

The acetylation reaction is rapid and is usually complete within 1-2 minutes.

-

The column is washed with acetonitrile.

-

4. Oxidation:

-

Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.

-

Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. A low concentration iodine oxidizer (e.g., 0.02 M) is recommended when using dG(dmf)-phosphoramidite.[4]

-

Procedure:

-

The oxidizing solution is passed through the synthesis column.

-

The oxidation is typically complete in under a minute.

-

The column is washed with acetonitrile to remove the oxidizing agent.

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all protecting groups must be removed.

Cleavage from Solid Support and Removal of Phosphate Protecting Groups:

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.

Base Deprotection:

The key advantage of using the dmf protecting group on guanine is the significantly reduced deprotection time compared to the traditional isobutyryl (ib) group. This is particularly beneficial for synthesizing G-rich sequences where incomplete deprotection can be an issue.[4]

-

Standard Deprotection:

-

Reagent: Concentrated ammonium hydroxide.

-

Conditions: The deprotection time is 2 hours at 55°C or 1 hour at 65°C.

-

-

Rapid Deprotection ("UltraFAST"):

The following diagram illustrates the logical relationship of the protecting groups and their respective deprotection conditions.

Applications in Research and Development

The ability to efficiently synthesize high-purity oligonucleotides using reagents like this compound is fundamental to numerous applications in modern molecular biology and drug development.[3] These include:

-

Polymerase Chain Reaction (PCR) and DNA Sequencing: Synthetic oligonucleotides are essential as primers.

-

Gene Synthesis: Entire genes can be constructed from synthetic oligonucleotides.

-

Therapeutic Oligonucleotides: This includes antisense oligonucleotides, siRNAs, and aptamers for modulating gene expression.[2]

-

Molecular Diagnostics: Labeled oligonucleotides are used as probes in techniques like fluorescent in situ hybridization (FISH) and microarrays.[1][2]

References

- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]

- 2. shop.hongene.com [shop.hongene.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Best Normal and modified phosphoramidites for oligonucleotide synthesis manufacturers and suppliers | Honya [honyabio.com]

- 6. medchemexpress.com [medchemexpress.com]

The Gatekeeper of Synthesis: A Technical Guide to the Role of the DMT Protecting Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of artificial oligonucleotide synthesis, precision is paramount. The stepwise addition of nucleotide monomers to a growing chain demands a robust strategy to ensure the formation of the correct sequence and prevent unwanted side reactions. Central to the widely adopted phosphoramidite chemistry is the 4,4'-dimethoxytrityl (DMT) group, a bulky and strategically labile protecting group that serves as the gatekeeper for the 5'-hydroxyl function of the nucleoside. This in-depth technical guide elucidates the critical role of the DMT group, detailing its application, the mechanism of its removal, its impact on synthesis efficiency, and the associated experimental protocols.

The Core Function of the DMT Protecting Group

The primary role of the DMT group is to reversibly block the 5'-hydroxyl of the nucleoside phosphoramidite building blocks.[1][2] This protection is essential for two key reasons:

-

Directionality: Oligonucleotide synthesis proceeds in the 3' to 5' direction. By protecting the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite couples exclusively with the free 5'-hydroxyl of the nucleotide bound to the solid support.[3][4]

-

Prevention of Side Reactions: The DMT group's steric bulk prevents the 5'-hydroxyl from participating in unwanted side reactions during the coupling, capping, and oxidation steps of the synthesis cycle.[1]

The choice of the DMT group is not arbitrary; it possesses a unique combination of properties that make it ideal for this role:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but is readily cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclical nature of oligonucleotide synthesis.

-

Monitoring Capability: Upon cleavage, the DMT group forms a stable, intensely orange-colored dimethoxytrityl cation (DMT+).[5][6] The absorbance of this cation can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[7]

The Oligonucleotide Synthesis Cycle: A Symphony of Protection and Deprotection

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role in the first step of each cycle: detritylation.

Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle

References

- 1. academic.oup.com [academic.oup.com]

- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dimethylformamidine (dmf) Protecting Group in dG Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from PCR primers and diagnostic probes to therapeutic agents like antisense oligonucleotides and siRNAs. The phosphoramidite (B1245037) method, performed on a solid support, is the gold standard for this process.[1][2] This cyclical method relies on the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing DNA or RNA chain.[3] A critical aspect of this chemistry is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases and the sugar-phosphate backbone.[3][4]

This guide provides an in-depth technical overview of the N-dimethylformamidine (dmf) protecting group, specifically its function and advantages in 2'-deoxyguanosine (B1662781) (dG) phosphoramidite chemistry.

The Role of Protecting Groups in Oligonucleotide Synthesis

Oligonucleotide synthesis is a four-step cycle that is repeated to add each nucleotide.[3][5] The success of this process hinges on directing the chemical reactions to the desired functional groups while temporarily masking others. Key protecting groups in a standard phosphoramidite monomer include:

-

A 5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar, preventing polymerization during monomer preparation and controlling the stepwise 3' to 5' synthesis.[1][4] It is removed at the beginning of each synthesis cycle.[5]

-

A 3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite moiety.[4]

-

Base-specific protecting groups: The exocyclic amino groups on adenine (B156593) (dA), cytosine (dC), and guanine (B1146940) (dG) are nucleophilic and must be protected to prevent them from participating in undesirable side reactions during the synthesis cycle.[4][6]

Guanine's exocyclic N2 amino group is particularly reactive and requires robust protection. The choice of protecting group for this position significantly impacts the efficiency of the synthesis and, most critically, the final deprotection step.

The dmf Group: A Superior Choice for Guanine Protection

The dimethylformamidine (dmf) group is an amidine-based protecting group used for the exocyclic amino group of guanine.[4] Its primary function is to shield this nucleophilic site during the phosphitylation reaction (to create the phosphoramidite) and throughout the subsequent oligonucleotide synthesis cycles, thereby preventing side reactions and ensuring the correct phosphite (B83602) triester linkage is formed.[4]

While the isobutyryl (iBu) group has been a conventional choice for protecting dG, the amide bond it forms with the guanine base is very stable.[4] This stability necessitates harsh, prolonged deprotection conditions, typically an overnight treatment with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C.[4] The dmf group was introduced as a "Fastphoramidite" to overcome this limitation.[7]

Key Advantages of the dmf Protecting Group:

-

Accelerated Deprotection Kinetics: The most significant advantage of the dmf group is its lability under basic conditions, which allows for substantially faster removal compared to the traditional iBu group.[8] The deprotection time with concentrated ammonia (B1221849) is reduced from an overnight incubation to just 1-2 hours.[9] This accelerates turnaround times, a crucial factor in high-throughput synthesis environments.[9]

-

Milder Deprotection Conditions: The faster kinetics mean that oligonucleotides can be deprotected under milder conditions. This is vital when synthesizing sequences containing sensitive labels, dyes, or other modified bases that would be degraded by prolonged exposure to harsh bases.[10]

-

Improved Synthesis of G-rich Sequences: In sequences with a high guanine content, the risk of incomplete deprotection of the iBu group is magnified. The dmf group mitigates this issue, leading to a higher purity final product for G-rich oligonucleotides.[9]

-

Compatibility with "UltraFAST" Deprotection: The dmf group is fully compatible with advanced deprotection protocols, such as those using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[4] With AMA, complete deprotection can be achieved in as little as 5-10 minutes at 65°C.[4][11]

Quantitative Data: Deprotection Conditions

The use of dmf-dG significantly reduces the time required for the final deprotection step, a critical bottleneck in oligonucleotide synthesis.

| Protecting Group | Reagent | Temperature | Time | Citation |

| dmf | Concentrated Ammonium Hydroxide | 55°C | 2 hours | [4] |

| dmf | Concentrated Ammonium Hydroxide | 65°C | 1 hour | [4] |

| dmf | Ammonium Hydroxide / Methylamine (AMA) | 65°C | 5-10 minutes | [4][11] |

| ibu | Concentrated Ammonium Hydroxide | 55°C | Overnight (8-17 hours) | [4][7] |

Diagrams and Workflows

Structure of DMT-dG(dmf)-CE Phosphoramidite

Caption: Structure of 5'-DMT-N2-dmf-2'-deoxyguanosine-3'-CE-phosphoramidite.

Automated Oligonucleotide Synthesis Cycle

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

dmf-dG Deprotection Pathway

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]

- 5. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 6. journalirjpac.com [journalirjpac.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Fast Deprotection [qualitysystems.com.tw]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. glenresearch.com [glenresearch.com]

DMT-dG(dmf) Phosphoramidite synthesis and purification methods

An In-depth Technical Guide on the Synthesis and Purification of DMT-dG(dmf) Phosphoramidite

Introduction

N²-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as this compound, is a critical building block in the chemical synthesis of DNA oligonucleotides.[1][2] As one of the four essential phosphoramidite monomers, it serves as the source for the deoxyguanosine (dG) nucleobase in the growing DNA chain.[3] The efficiency, purity, and stability of this reagent are paramount to achieving high-yield and high-fidelity synthesis of custom DNA sequences for applications ranging from molecular biology research and diagnostics to therapeutic oligonucleotides.[2][4]

The successful use of this compound in automated solid-phase oligonucleotide synthesis relies on a strategic system of protecting groups.[3] Each group serves a specific function to prevent unwanted side reactions during the synthesis cycle:[3]

-

5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar, allowing for its controlled removal at the start of each coupling cycle.[3][5]

-

N²-dimethylformamidine (dmf) group: This group protects the exocyclic amino group of the guanine base, preventing it from interfering with the phosphitylation and coupling reactions.[3] The dmf group is advantageous due to its rapid deprotection kinetics compared to traditional protecting groups like isobutyryl (ib).[1]

-

3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite moiety.[3]

This guide provides a detailed overview of the synthesis and purification methods for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value |

| CAS Number | 330628-04-1 |

| Molecular Formula | C₄₃H₅₃N₈O₇P[1] |

| Molecular Weight | 824.90 g/mol [1] |

| Appearance | White to off-white powder[1][6] |

| Storage Temperature | -20°C to -10°C, in a dry, inert atmosphere[1][2][4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the parent nucleoside, 2'-deoxyguanosine. The procedure involves the sequential addition of protecting groups to shield reactive sites and ensure the desired final product.[3]

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: 5'-Hydroxyl Protection with Dimethoxytrityl (DMT) The synthesis initiates with the selective protection of the 5'-hydroxyl group of 2'-deoxyguanosine. This is crucial to ensure that subsequent reactions occur at other desired positions.[3]

-

Reagents: 2'-deoxyguanosine, dimethoxytrityl chloride (DMT-Cl), pyridine (as a base and solvent).[3]

-

Procedure: 2'-deoxyguanosine is dissolved in anhydrous pyridine. DMT-Cl is added portion-wise while stirring. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting 5'-O-DMT-2'-deoxyguanosine is then worked up and purified.

Step 2: Exocyclic Amine Protection with Dimethylformamidine (dmf) The exocyclic N²-amino group of the guanine base is protected to prevent side reactions during phosphitylation and the subsequent oligonucleotide synthesis cycles.[3]

-

Reagents: 5'-O-DMT-2'-deoxyguanosine, dimethylformamide dimethylacetal.

-

Procedure: The 5'-protected deoxyguanosine is treated with dimethylformamide dimethylacetal. The reaction proceeds to yield 5'-O-DMT-N²-dmf-2'-deoxyguanosine.

Step 3: Phosphitylation of the 3'-Hydroxyl Group The final step is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is the most critical step and must be performed under strictly anhydrous conditions.[3][5]

-

Reagents: 5'-O-DMT-N²-dmf-2'-deoxyguanosine, a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).[5]

-

Procedure: The protected nucleoside is dissolved in an anhydrous organic solvent like acetonitrile or dichloromethane.[3] The phosphitylating agent and DIPEA are added, and the reaction is stirred under an inert atmosphere (e.g., argon). The reaction is monitored for completion (typically by TLC or HPLC). The crude this compound is then ready for purification.[3]

Purification Methods

Purification of the crude phosphoramidite is essential to remove unreacted starting materials, by-products, and other impurities that could compromise the efficiency of oligonucleotide synthesis.[3][7]

Experimental Protocol: Purification

1. Silica Gel Column Chromatography This is the most common method for purifying crude phosphoramidites on a preparative scale.[3][5]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a solvent like ethyl acetate, often containing a small amount of a base such as triethylamine to prevent the degradation of the acid-sensitive DMT group.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The solvent gradient is applied to elute the components. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product. The purified product is often obtained as a stable white foam or powder after precipitation and drying under high vacuum.[3]

2. High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a primary analytical technique for assessing the purity of the final product and can also be used for purification.[3][8]

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution system is typically used, for example, with acetonitrile and a buffer like 0.1 M triethylammonium acetate (TEAA).[3]

-

Procedure: The sample is injected onto the column, and the retention time of the main peak is compared to a reference standard. The peak area is used to quantify the purity.

Quality Control and Purity Specifications

Strict quality control is necessary to ensure the phosphoramidite meets the high standards required for therapeutic and high-throughput oligonucleotide synthesis.[7][9] A combination of chromatographic and spectroscopic methods is used.[3]

| Analysis Method | Typical Specification | Purpose |

| Reversed-Phase HPLC | ≥98.0% to ≥99.0%[2][6][10] | Measures the overall purity and quantifies impurities. |

| ³¹P NMR | ≥99.0%[6][10] | Confirms the presence of the desired P(III) species and detects phosphorus-containing impurities (e.g., P(V) oxides). |

| Mass Spectrometry (MS) | Conforms to structure[6] | Confirms the correct molecular weight of the compound. |

| ¹H NMR | Conforms to structure[6] | Confirms the chemical structure and identity. |

| Water Content | ≤0.2% to <0.3%[2][9] | Ensures stability, as moisture can degrade the phosphoramidite. |

Common Impurity Profile

| Impurity Type | Specification |

| Any single critical impurity | ≤0.10% - 0.15%[6][9] |

| Total critical impurities | ≤0.3%[6][9] |

| Total impurities | ≤1.0%[6] |

Role in Automated Oligonucleotide Synthesis

This compound is a key reagent in the standard phosphoramidite synthesis cycle, which is an automated process that builds the DNA chain in the 3' to 5' direction on a solid support.[11][12]

Oligonucleotide Synthesis Cycle

References

- 1. DMT-dG(dmf) ホスホロアミダイト ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. shop.hongene.com [shop.hongene.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. atdbio.com [atdbio.com]

- 6. 330628-04-1 | DMT-dG(dmf)-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Sigma Aldrich Fine Chemicals Biosciences this compound | | Fisher Scientific [fishersci.com]

- 11. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 12. biotage.com [biotage.com]

The Dimethylformamidine Advantage: A Technical Guide to DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of oligonucleotide synthesis, the choice of phosphoramidite building blocks is critical to the success of synthesizing high-quality DNA and RNA sequences for research, diagnostics, and therapeutic applications. Among the crucial choices is the protecting group for the guanosine base. This technical guide provides an in-depth comparison of two commonly used 2'-deoxyguanosine phosphoramidites: DMT-dG(dmf) and DMT-dG(ibu), highlighting the significant advantages of the dimethylformamidine (dmf) protecting group over the traditional isobutyryl (ibu) group.

Executive Summary

DMT-dG(dmf) phosphoramidite offers several key advantages over its dG(ibu) counterpart, primarily centered around faster deprotection times, enhanced performance in the synthesis of G-rich sequences, and a reduction in side reactions such as depurination. These benefits translate to higher purity, improved yields, and greater efficiency in oligonucleotide production, particularly in high-throughput settings. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols, and illustrate the underlying chemical principles and workflows.

Quantitative Performance Comparison

The selection of a phosphoramidite is often guided by its performance metrics. The data presented below, compiled from various technical sources, clearly demonstrates the superiority of DMT-dG(dmf) in key aspects of oligonucleotide synthesis.

| Parameter | DMT-dG(dmf) | DMT-dG(ibu) | Advantage of dG(dmf) |

| Deprotection Time (Ammonium Hydroxide) | 2 hours at 55°C or 1 hour at 65°C[1][2] | 16 hours at 55°C or 8 hours at 65°C | Significantly faster deprotection, enabling higher throughput. |

| Deprotection Time (AMA) | 10 minutes at 65°C[3] | Not recommended for fast deprotection | Compatible with rapid AMA deprotection protocols. |

| Performance in G-rich Sequences | Reduced incomplete deprotection[1][2] | Prone to incomplete deprotection | Higher yield and purity of G-rich oligonucleotides. |

| Depurination Rate | Lower due to electron-donating nature of dmf group | Higher due to electron-withdrawing nature of ibu group | Reduced chain cleavage and higher yield of full-length product. |

| Solution Stability | As stable as standard dA(bz), dC(bz), and dT phosphoramidites[1][2] | Stable under standard conditions | Comparable stability with other standard amidites. |

The Chemistry of Advantage: Faster Deprotection and Reduced Side Reactions

The primary chemical difference between the two phosphoramidites lies in the protecting group on the exocyclic amine of the guanine base. The isobutyryl (ibu) group is an acyl protecting group, while the dimethylformamidine (dmf) group is a formamidine protecting group. This seemingly small difference has profound implications for the synthesis process.

Accelerated Deprotection Kinetics

The amide bond of the N2-isobutyryl group in dG(ibu) is notably stable, necessitating harsh and prolonged treatment with concentrated ammonium hydroxide for its removal[4]. In contrast, the dmf group is significantly more labile, allowing for deprotection in a fraction of the time[1][2]. This rapid deprotection is not only crucial for high-throughput synthesis but also beneficial for the integrity of sensitive modifications and dyes that may be present on the oligonucleotide.

Minimized Depurination

Depurination, the cleavage of the glycosidic bond between the purine base and the sugar, is a significant side reaction during the acidic detritylation step of oligonucleotide synthesis[5]. Acyl protecting groups like ibu are electron-withdrawing, which destabilizes the glycosidic bond and makes the guanine base more susceptible to depurination. Conversely, the dmf group is electron-donating, which stabilizes the bond and reduces the incidence of depurination[5]. This leads to a higher yield of the desired full-length oligonucleotide and fewer truncated byproducts.

Experimental Protocols

The integration of DMT-dG(dmf) into standard oligonucleotide synthesis workflows is seamless, as it can directly substitute dG(ibu) with minimal protocol adjustments. Below is a detailed protocol for solid-phase oligonucleotide synthesis using an automated DNA synthesizer, highlighting the key steps and considerations for both phosphoramidites.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on an automated synthesizer follows a cyclical four-step process for each nucleotide addition:

-

Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using an acid solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine solution).

This cycle is repeated until the desired oligonucleotide sequence is assembled.

References

- 1. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. digital.csic.es [digital.csic.es]

- 5. glenresearch.com [glenresearch.com]

A Comprehensive Technical Guide on DMT-dG(dmf) Phosphoramidite

This technical guide provides an in-depth overview of N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite. It is a critical reagent for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry, particularly in the synthesis of oligonucleotides.

Core Properties and Specifications

This compound is a protected nucleoside phosphoramidite, a fundamental building block for the chemical synthesis of DNA. The protecting groups are essential for directing the synthesis process, preventing unwanted side reactions, and ensuring the fidelity of the resulting oligonucleotide sequence. The key protecting groups are the dimethoxytrityl (DMT) group on the 5'-hydroxyl, the dimethylformamidine (dmf) group on the exocyclic amine of the guanine base, and the cyanoethyl group on the phosphite triester.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 824.90 g/mol | [3] |

| Empirical Formula | C43H53N8O7P | [2][3] |

| CAS Number | 330628-04-1 | [2][3] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥98.0% - ≥99.0% | [1][2][4] |

| Purity (³¹P NMR) | ≥99.0% | [1][4] |

| Storage Condition | -20°C | [2][5] |

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

This compound is primarily used in automated solid-phase oligonucleotide synthesis. The process is cyclical, with each cycle adding one nucleoside to the growing chain. The following protocol outlines the key steps in a single synthesis cycle for incorporating a dG residue.

1. Deprotection (Detritylation):

-

Objective: To remove the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, preparing it for the next coupling reaction.

-

Reagent: A solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

-

Procedure: The acid solution is passed over the solid support. The resulting trityl cation is orange, and its quantity can be measured spectrophotometrically to monitor synthesis efficiency. The support is then washed with a neutral solvent like acetonitrile to remove the acid and the cleaved DMT group.

2. Coupling:

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl of the support-bound nucleoside and the incoming this compound.

-

Reagents:

-

This compound solution in anhydrous acetonitrile.

-

An activator solution, such as tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,5-dicyanoimidazole (DCI), in acetonitrile.

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group. This reaction is rapid, typically achieving >99% efficiency in under a minute.

3. Capping:

-

Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent cycles, which prevents the formation of failure sequences (n-1 oligonucleotides).

-

Reagents:

-

Cap A: Acetic anhydride, typically in tetrahydrofuran (THF) or acetonitrile, with a base like lutidine.

-

Cap B: N-methylimidazole in THF or acetonitrile.

-

-

Procedure: The two capping reagents are delivered to the column, where they react to acetylate any free 5'-hydroxyl groups, rendering them inert.

4. Oxidation:

-

Objective: To convert the unstable phosphite triester linkage formed during coupling into a more stable pentavalent phosphate triester.

-

Reagent: A solution of iodine (I₂) in a mixture of THF, water, and a weak base like pyridine or lutidine.

-

Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) atom to P(V), stabilizing the internucleotide bond.

Following these four steps, the cycle is complete. To elongate the oligonucleotide chain, the process is repeated, starting with the deprotection step to remove the DMT group from the newly added dG residue.

Workflow Visualization

The cyclical nature of solid-phase oligonucleotide synthesis is illustrated in the following workflow diagram.

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Conclusion

This compound is an indispensable component in the field of synthetic biology and nucleic acid-based therapeutics. Its high purity and well-defined chemical properties allow for the efficient and high-fidelity synthesis of custom DNA sequences. A thorough understanding of its characteristics and the associated experimental protocols is fundamental for professionals engaged in oligonucleotide synthesis and its myriad applications, from diagnostic probes to gene therapies.

References

A Comprehensive Technical Guide to the Stability and Storage of DMT-dG(dmf) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite. Understanding the stability profile of this critical reagent is paramount for ensuring the efficient and high-fidelity synthesis of oligonucleotides for research, diagnostic, and therapeutic applications. This document outlines recommended storage conditions, degradation pathways, and detailed experimental protocols for stability assessment.

Overview of this compound Stability

This compound is a key building block in automated solid-phase oligonucleotide synthesis. The dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine base offers the advantage of rapid deprotection compared to the more traditional isobutyryl (ibu) group. However, phosphoramidites, in general, are moisture-sensitive compounds, with the guanosine phosphoramidites being particularly susceptible to degradation. The primary degradation pathway is hydrolysis of the phosphoramidite moiety, which renders the molecule inactive for the coupling reaction in oligonucleotide synthesis.[1]

The stability of phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[2] This inherent instability of dG phosphoramidites necessitates strict adherence to proper storage and handling protocols to maintain their purity and ensure high coupling efficiencies during oligonucleotide synthesis. Studies have shown that the degradation of dG phosphoramidites can be autocatalytic, with the rate being second order in phosphoramidite concentration.[1][3]

Recommended Storage and Handling Conditions

To maximize the shelf-life and performance of this compound, the following storage and handling conditions are recommended:

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Atmosphere | Duration |

| Solid (Powder) | -20°C to -10°C | Dry, Inert (e.g., Argon or Nitrogen) | Long-term |

| Stock Solution | -20°C | Dry, Inert | Up to 1 month |

| Stock Solution | -80°C | Dry, Inert | Up to 6 months |

Note: Sources for this table include general phosphoramidite handling guidelines and specific product information.[4]

Handling Precautions:

-

Prevent Moisture Condensation: Before opening, the container should be allowed to warm to room temperature to prevent moisture from condensing onto the cold powder.[5]

-

Inert Atmosphere: All manipulations, including weighing and dissolution, should be performed under a dry, inert atmosphere (e.g., in a glove box or using an argon/nitrogen blanket).

-

Anhydrous Solvents: Use only high-quality, anhydrous acetonitrile (or other appropriate solvents) for dissolution. The water content of the solvent should be minimal.

-

Prompt Use of Solutions: Once dissolved, phosphoramidite solutions have limited stability and should be used as promptly as possible.[5]

Quantitative Stability Data

Table 2: Solution Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

| Phosphoramidite | Purity Reduction after 5 Weeks at Room Temperature |

| dG(ib) | 39% |

| dA(bz) | 6% |

| dC(bz) | 2% |

| T | 2% |

Note: This data is for the isobutyryl (ib) protected dG phosphoramidite and serves as a reference to illustrate the relative instability of dG phosphoramidites.[2] The dmf protecting group is reported to offer comparable stability in solution to other standard phosphoramidites.[4]

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed by monitoring its purity over time under various conditions using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.

Accelerated Stability Study Protocol

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

Objective: To evaluate the thermal and hydrolytic stability of solid this compound under accelerated conditions.

Materials:

-

This compound (solid powder)

-

Vials with inert gas overlay

-

Temperature and humidity-controlled stability chambers

-

HPLC system with a C18 column

-

³¹P-NMR spectrometer

-

Anhydrous acetonitrile

-

Mobile phases for HPLC (e.g., acetonitrile and 0.1M triethylammonium acetate)

-

Deuterated chloroform (CDCl₃) with 1% triethylamine (v/v) for NMR

Procedure:

-

Sample Preparation: Aliquot the solid this compound into several vials under an inert atmosphere. Tightly seal the vials.

-

Initial Analysis (Time Zero): Analyze an initial sample to determine the baseline purity using both HPLC and ³¹P-NMR as described in sections 4.2 and 4.3.

-

Storage Conditions: Place the vials in stability chambers under the following accelerated conditions:

-

40°C / 75% Relative Humidity (RH)

-

25°C / 60% RH

-

5°C (refrigerator)

-

-20°C (freezer - as a control)

-

-

Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: At each time point, analyze the samples using HPLC and ³¹P-NMR to determine the purity and identify any degradation products.

-

Data Evaluation: Plot the percentage of remaining pure this compound against time for each storage condition. This data can be used to estimate the shelf life under recommended storage conditions.

Workflow for Accelerated Stability Study:

HPLC Method for Purity Assessment

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: Anhydrous acetonitrile

Procedure:

-

Sample Preparation: Prepare a sample solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, increasing over time to elute the phosphoramidite and its degradation products. The exact gradient should be optimized for the specific column and system.

-

-

Analysis: Inject the sample onto the HPLC system. The pure this compound will typically appear as a major peak, often as a doublet due to the presence of two diastereomers at the phosphorus center. Degradation products, such as the H-phosphonate, will elute at different retention times.

-

Quantification: Calculate the purity of the phosphoramidite by determining the area percentage of the main peak(s) relative to the total area of all peaks in the chromatogram.

³¹P-NMR Method for Purity Assessment

Instrumentation:

-

NMR spectrometer equipped with a phosphorus probe

Reagents:

-

Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)

-

Triethylamine (TEA) (optional, to prevent acid-catalyzed degradation during analysis)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound in about 0.5 mL of the deuterated solvent in an NMR tube. A small amount of TEA (e.g., 1% v/v) can be added.

-

NMR Acquisition:

-

Acquire a proton-decoupled ³¹P-NMR spectrum.

-

The main phosphoramidite signal will appear in the region of approximately 140-155 ppm.[6]

-

Degradation products, such as the corresponding H-phosphonate, will have characteristic signals at different chemical shifts (typically around 0-10 ppm). Oxidized P(V) species will also appear in a distinct region of the spectrum.

-

-

Analysis: Integrate the signals corresponding to the pure phosphoramidite and any impurities. The purity can be calculated based on the relative integrals of these signals.

Key Chemical Pathways

Oligonucleotide Synthesis Cycle

This compound is a central component in the four-step cycle of solid-phase oligonucleotide synthesis.

Hydrolysis Degradation Pathway

The primary degradation pathway for this compound is hydrolysis of the phosphoramidite linkage, which is catalyzed by the presence of water.

Conclusion

The stability of this compound is a critical factor for the successful synthesis of high-quality oligonucleotides. While the dmf protecting group offers advantages in terms of deprotection, the inherent susceptibility of the dG phosphoramidite to hydrolysis necessitates stringent storage and handling procedures. By adhering to the recommended conditions of low temperature, dry, and inert atmosphere, and by employing rigorous quality control measures using HPLC and ³¹P-NMR, researchers and drug development professionals can ensure the integrity of this vital reagent and the fidelity of their synthesized oligonucleotides.

References

- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound 330628-04-1 [sigmaaldrich.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA with a defined sequence has been a revolutionary force in molecular biology, biotechnology, and drug development. From primers for the polymerase chain reaction (PCR) to the construction of entire synthetic genes and genomes, the precise assembly of oligonucleotides is a fundamental enabling technology. The gold standard and overwhelmingly prevalent method for this intricate process is phosphoramidite chemistry. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative metrics of solid-phase phosphoramidite DNA synthesis.

Introduction to Phosphoramidite Chemistry

Developed in the early 1980s, phosphoramidite chemistry offers a highly efficient and automatable method for the stepwise synthesis of oligonucleotides.[1][2] The process is characterized by its cyclic nature, with each cycle adding a single nucleotide to the growing DNA chain.[3] This synthesis occurs in the 3' to 5' direction, which is the opposite of the 5' to 3' direction of enzymatic DNA synthesis in vivo.[4][5] The success of this methodology hinges on the use of specially modified and protected nucleoside monomers called phosphoramidites.[2] These building blocks are stable under storage conditions but can be readily activated for rapid and high-yield coupling reactions.[2]

The entire synthesis is typically performed on a solid support, most commonly controlled pore glass (CPG), which simplifies the purification process as excess reagents and byproducts can be washed away at the end of each step.[1][6]

The Building Blocks: Nucleoside Phosphoramidites

A nucleoside phosphoramidite is a chemically modified nucleoside designed for optimal performance in DNA synthesis. It possesses several key features, each with a specific function, which are detailed in the table below.

| Component | Protecting Group/Modification | Purpose |

| 5'-Hydroxyl Group | Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group from participating in unwanted reactions. It is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[2] |

| Exocyclic Amines (on A, C, and G bases) | Benzoyl (Bz) for Adenine and Cytosine; Isobutyryl (iBu) for Guanine | Prevents side reactions at the amino groups of the nucleobases.[3] Thymine does not have an exocyclic amine and therefore does not require this protection. |

| 3'-Hydroxyl Group | β-cyanoethyl | Protects the phosphite triester during synthesis and is removed at the end of the entire synthesis process.[2] |

| Phosphorus Moiety | Diisopropylamino (iPr2N) | This group makes the phosphoramidite stable for storage but allows for rapid activation to form a highly reactive intermediate during the coupling step.[2] |

Below is a diagram illustrating the structure of a standard 2'-deoxyadenosine phosphoramidite.

Caption: Structure of a 2'-deoxyadenosine phosphoramidite building block.

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four distinct chemical reactions. The efficiency of each step is critical, as the overall yield of the final product is a multiplicative function of the efficiency of each individual cycle.

The four steps of the synthesis cycle are:

-

Detritylation (Deblocking): Removal of the 5'-DMT protecting group.

-

Coupling: Addition of the next phosphoramidite.

-

Capping: Blocking of unreacted 5'-hydroxyl groups.

-

Oxidation: Stabilization of the newly formed phosphite triester linkage.

The following diagram illustrates the workflow of the solid-phase phosphoramidite DNA synthesis cycle.

Caption: The four-step cycle of solid-phase phosphoramidite DNA synthesis.

Detailed Experimental Protocols

The following sections provide a detailed methodology for each step in the synthesis cycle. These protocols are generalized and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide.

Step 1: Detritylation

-

Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagents:

-

3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[7]

-

-

Procedure:

-

The solid support is washed with an anhydrous solvent (e.g., acetonitrile).

-

The detritylation solution (3% TCA in DCM) is passed through the synthesis column for a specific duration (typically 60-120 seconds).

-

The column is then thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the TCA and the cleaved DMT cation.

-

-

Monitoring: The efficiency of the detritylation and the preceding coupling step can be monitored by measuring the absorbance of the orange-colored DMT cation released into the effluent at 495 nm.[3][8]

Step 2: Coupling

-

Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite.

-

Reagents:

-

Nucleoside phosphoramidite (e.g., 0.1 M in acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile or 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile).[8]

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The reaction is allowed to proceed for a defined period (typically 30-180 seconds).

-

The column is then washed with an anhydrous solvent (e.g., acetonitrile) to remove excess reagents.

-

Step 3: Capping

-

Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. This prevents the formation of deletion mutations (n-1 sequences) in the final product.[1]

-

Reagents:

-

Capping A: Acetic anhydride in tetrahydrofuran (THF).

-

Capping B: 16% N-methylimidazole (NMI) in THF.

-

-

Procedure:

-

The capping A and capping B solutions are delivered to the synthesis column.

-

The acetylation reaction is allowed to proceed for a short period (typically 30-60 seconds).

-

The column is then washed with an anhydrous solvent (e.g., acetonitrile).

-

Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.

-

Reagents:

-

Oxidizer solution: 0.02 M Iodine in a mixture of THF, pyridine, and water.[7]

-

-

Procedure:

-

The oxidizer solution is passed through the synthesis column.

-

The oxidation reaction is typically very fast and is complete within 30-60 seconds.

-

The column is washed with an anhydrous solvent (e.g., acetonitrile) to remove the iodine solution.

-

Post-Synthesis: Cleavage and Deprotection

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

-

Procedure:

-

The solid support is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours.[1]

-

This treatment cleaves the ester linkage holding the oligonucleotide to the CPG support and removes the benzoyl and isobutyryl protecting groups from the nucleobases, as well as the β-cyanoethyl groups from the phosphate backbone.[1]

-

The resulting solution containing the deprotected oligonucleotide is then typically purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Quantitative Analysis of Synthesis Efficiency

The overall yield of a full-length oligonucleotide is highly dependent on the efficiency of each coupling step. Even a small decrease in stepwise efficiency can lead to a significant reduction in the final product yield, especially for longer oligonucleotides.

The theoretical overall yield can be calculated using the following formula:

Overall Yield (%) = (Stepwise Efficiency)(n-1) x 100

where 'n' is the number of nucleotides in the sequence.

| Stepwise Coupling Efficiency | Overall Yield for a 20-mer (%) | Overall Yield for a 50-mer (%) | Overall Yield for a 100-mer (%) |

| 98.0% | 67.7 | 36.4 | 13.3 |

| 99.0% | 82.6 | 61.0 | 36.6 |

| 99.5% | 90.9 | 77.9 | 60.6 |

| 99.8% | 96.2 | 90.5 | 81.9 |

As the table demonstrates, achieving a high stepwise coupling efficiency (ideally >99%) is paramount for the successful synthesis of long oligonucleotides.[1][4] Modern automated DNA synthesizers can routinely achieve average stepwise yields of 98.5% to 99.5%.[1][9]

Logical Relationships in Phosphoramidite Chemistry

The following diagram illustrates the logical dependencies and outcomes within the phosphoramidite synthesis workflow.

Caption: Logical workflow of phosphoramidite DNA synthesis from inputs to final product.

Conclusion

Phosphoramidite chemistry, coupled with solid-phase synthesis, has become an indispensable tool in modern life sciences. Its high efficiency, reliability, and amenability to automation have made the routine synthesis of custom DNA sequences a reality. A thorough understanding of the underlying chemical principles, the function of each reagent, and the critical parameters that govern synthesis efficiency is essential for researchers, scientists, and drug development professionals who rely on synthetic oligonucleotides to advance their work. As the demand for longer and more complex DNA constructs continues to grow, further refinements to this powerful chemistry will undoubtedly continue to emerge.

References

- 1. atdbio.com [atdbio.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 9. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for the Use of DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite, in automated solid-phase oligonucleotide synthesis.

Introduction

This compound is a critical building block for the synthesis of deoxyguanosine-containing oligonucleotides.[1][2][3] The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine offers the significant advantage of rapid deprotection compared to the more traditional isobutyryl (iBu) group, thereby increasing the efficiency of high-throughput oligonucleotide production.[4][5] This phosphoramidite is compatible with standard DNA synthesis chemistries and is suitable for the production of high-purity oligonucleotides for a wide range of applications, including therapeutic development, diagnostics, and molecular biology research.[1][6]

Chemical Properties and Storage

| Property | Value |

| Molecular Formula | C₄₃H₅₃N₈O₇P |

| Molecular Weight | 824.90 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98.0% by HPLC |

| Storage Conditions | Store at -20°C in a dry, inert atmosphere.[1] |

| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. All handling and dissolution should be performed under anhydrous conditions. |

Experimental Protocols

I. Reagent Preparation

Proper preparation of reagents is crucial for successful oligonucleotide synthesis. All solvents and reagents should be anhydrous.

| Reagent | Typical Concentration & Solvent |

| This compound | 0.1 M in anhydrous acetonitrile |

| Activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) | 0.25 M - 0.5 M in anhydrous acetonitrile |

| Deblocking Solution (Detritylation) | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane |

| Capping Solution A | Acetic anhydride/Lutidine/THF |

| Capping Solution B | 16% 1-Methylimidazole in THF |

| Oxidizing Solution | 0.02 M - 0.1 M Iodine in THF/Pyridine/Water |

II. Automated Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer and follows a four-step cycle for each nucleotide addition.

| Step | Reagent(s) | Typical Duration | Description |

| 1. Deblocking (Detritylation) | 3% TCA or DCA in Dichloromethane | 60 - 120 seconds | Removes the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. |

| 2. Coupling | 0.1 M this compound + Activator | 30 - 180 seconds | The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[7] |

| 3. Capping | Capping Solutions A and B | 30 - 60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence. |

| 4. Oxidation | 0.02 M Iodine Solution | 30 - 60 seconds | The unstable phosphite triester is oxidized to a stable phosphate triester backbone. A lower concentration of iodine (0.02 M) is recommended to minimize side reactions with the dG(dmf) group.[4][5] |

This cycle is repeated until the desired oligonucleotide sequence is assembled.

III. Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The dmf group on guanine allows for significantly faster deprotection compared to the traditional iBu group.

Comparative Deprotection Protocols:

| Method | Reagents | Conditions | Key Features |

| Standard Ammonia Deprotection | Concentrated Ammonium Hydroxide | 2 hours at 55°C or 1 hour at 65°C | Faster than for dG(iBu). Suitable for many standard oligonucleotides.[4][5] |

| AMA (Ammonium Hydroxide/Methylamine) Deprotection | 1:1 (v/v) mixture of Ammonium Hydroxide and 40% aqueous Methylamine | 10 minutes at 65°C | Very rapid deprotection. Requires the use of Ac-dC to avoid side reactions.[8][9][10] |

| Sodium Hydroxide Deprotection | 0.4 M NaOH in Methanol/Water (4:1 v/v) | >72 hours at room temperature | The dmf group is highly resistant to this method. Not recommended for oligonucleotides containing dG(dmf).[11] |

Protocol for AMA Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add the AMA solution (e.g., 1 mL for a 1 µmol synthesis).

-

Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.

-

Allow the vial to cool to room temperature.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

The crude oligonucleotide is now ready for purification (e.g., by HPLC or cartridge).

Visualizations

Oligonucleotide Synthesis Workflow

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Chemical Pathway of a Single Synthesis Cycle

Caption: Chemical pathway of one oligonucleotide synthesis cycle.

References

- 1. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 2. shop.hongene.com [shop.hongene.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. Fast Deprotection [qualitysystems.com.tw]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. usp.org [usp.org]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in Automated Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the cornerstone of modern molecular biology and therapeutic drug development. The choice of phosphoramidite building blocks is critical for ensuring high coupling efficiency, rapid deprotection, and overall purity of the final oligonucleotide product. This document provides detailed application notes and protocols for the use of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite.

The dimethylformamidine (dmf) protecting group for the exocyclic amine of guanine offers significant advantages over traditional protecting groups like isobutyryl (ibu).[1][2] Its lability under milder basic conditions allows for significantly faster deprotection protocols, which is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-sensitive modifications.[1][2] this compound is highly compatible with "UltraFAST" deprotection methods, such as those using a mixture of ammonium hydroxide and methylamine (AMA), reducing deprotection times from hours to minutes.[1][3]

Data Presentation

Table 1: Comparison of Guanosine Phosphoramidite Protecting Groups

| Protecting Group | Structure | Key Advantages | Typical Deprotection Conditions |

| dmf (dimethylformamidine) | Fast deprotection, compatible with AMA and other mild conditions, suitable for high-throughput synthesis.[1][2] | Concentrated NH4OH: 1 hr at 65°C or 2 hrs at 55°C.[2] AMA (1:1 NH4OH/40% Methylamine): 10 minutes at 65°C.[3] | |

| ibu (isobutyryl) | Well-established, traditional protecting group. | Concentrated NH4OH: 17 hours at 55°C.[3] | |

| pac (phenoxyacetyl) | Milder deprotection than ibu, but generally slower than dmf. | Concentrated NH4OH: 4 hours at 55°C. |

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine)

| dG Protecting Group | Temperature | Time |

| dmf | 65°C | 5 min |

| ibu | 65°C | 5 min |

| Ac-dG | 65°C | 5 min |

| dmf | 55°C | 10 min |

| ibu | 55°C | 10 min |

| Ac-dG | 55°C | 10 min |

| dmf | 37°C | 30 min |

| ibu | 37°C | 30 min |

| Ac-dG | 37°C | 30 min |

| dmf | Room Temp. | 120 min |

| ibu | Room Temp. | 120 min |

| Ac-dG | Room Temp. | 120 min |

Note: The use of Acetyl-protected dC (Ac-dC) is mandatory when using AMA to prevent transamination of the cytosine base.[1][3]

Table 3: Typical Coupling Efficiency

While direct comparative studies are limited, the phosphoramidite coupling reaction, when optimized, can achieve very high stepwise yields.

| Phosphoramidite | Typical Stepwise Coupling Efficiency |

| DMT-dG(dmf) | >99% |

| Standard Phosphoramidites | >98-99.5%[4] |

Factors influencing coupling efficiency include the purity of the phosphoramidite and reagents, water content, activator used, and coupling time.

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer.

1. Preparation of Reagents:

-

Phosphoramidites: Dissolve DMT-dG(dmf) and other phosphoramidites (e.g., DMT-dA(bz), DMT-dC(ac), DMT-dT) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Activator: Prepare a solution of a suitable activator, such as 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).

-

Capping Solutions:

-

Cap A: Acetic anhydride in THF/Pyridine.

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

2. Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

-

Step 1: Deblocking (Detritylation)

-

The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

-

The orange-colored trityl cation released can be monitored spectrophotometrically to determine coupling efficiency.

-

-

Step 2: Coupling

-

The this compound is activated by the activator solution and delivered to the synthesis column.

-

The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants (n-1 sequences).

-

-

Step 4: Oxidation

-

The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

-

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. For DMT-on purification, the final DMT group is not removed.

Protocol 2: Cleavage and Deprotection using AMA (UltraFAST Protocol)

1. Reagents:

-

AMA Solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare fresh and keep chilled.

2. Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a pressure-tight vial.

-

Add the AMA solution to the vial (e.g., 1 mL for a 1 µmole synthesis).

-

Seal the vial tightly and heat at 65°C for 10-15 minutes.

-

Cool the vial on ice.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Wash the solid support with water or a suitable buffer and combine with the supernatant.

-

Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: DMT-on Oligonucleotide Purification using Solid-Phase Extraction (SPE)

This protocol is for the purification of DMT-on oligonucleotides, which separates the full-length product from truncated failure sequences.

1. Materials:

-

SPE cartridge with a reverse-phase sorbent.

-

Acetonitrile (ACN).

-

2 M Triethylammonium Acetate (TEAA), pH 7.0.

-

0.1 M TEAA.

-

50% ACN in 0.1 M TEAA.

-

3% Trichloroacetic Acid (TCA) in water.

-

20% ACN in water.

-

Deionized water.

2. Procedure:

-

Condition the Cartridge:

-

Wash the cartridge with ACN.

-

Equilibrate the cartridge with 2 M TEAA.

-

Wash with deionized water.

-

-

Load the Sample:

-

Dissolve the crude, deprotected DMT-on oligonucleotide in 0.1 M TEAA.

-

Load the solution onto the conditioned SPE cartridge. The DMT-on oligonucleotide will bind to the sorbent.

-

-

Wash away Failures:

-

Wash the cartridge with 0.1 M TEAA to remove salts.

-

Wash with a low percentage of ACN in 0.1 M TEAA (e.g., 3-5%) to elute the short, DMT-off failure sequences.

-

-

On-Cartridge Detritylation:

-

Slowly pass the 3% TCA solution through the cartridge to cleave the 5'-DMT group. Collect the orange-colored eluent to confirm detritylation.

-

-

Elute the Purified Oligonucleotide:

-

Wash the cartridge with deionized water to remove the acid.

-

Elute the purified, DMT-off oligonucleotide with 20% ACN in water.

-

-

Post-Purification:

-

Dry the purified oligonucleotide solution in a vacuum concentrator.

-

Visualizations

Caption: Workflow of the automated oligonucleotide synthesis cycle.

Caption: Workflow for oligonucleotide cleavage and deprotection using AMA.

Caption: Workflow for DMT-on solid-phase extraction purification.

References

Application Notes and Protocols: DMT-dG(dmf) Phosphoramidite for Gene Synthesis and Cloning

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dG(dmf) Phosphoramidite is a critical building block in the chemical synthesis of DNA oligonucleotides. This application note provides detailed information on its use in gene synthesis and cloning, offering comprehensive protocols and technical data to support researchers in molecular biology, drug development, and diagnostics. The use of the dimethylformamidine (dmf) protecting group for the exocyclic amine of deoxyguanosine offers significant advantages, including rapid deprotection, which is particularly beneficial for the synthesis of long or G-rich sequences and for oligonucleotides containing base-labile modifications.[1][2][3]

This document outlines the principles of phosphoramidite chemistry, the specific characteristics of this compound, and detailed protocols for its use in automated DNA synthesis, cleavage, and deprotection.

Principle of Phosphoramidite-Based Oligonucleotide Synthesis

Automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process that sequentially adds nucleotides to a growing chain attached to a solid support, typically Controlled Pore Glass (CPG).[4][5] The synthesis proceeds in the 3' to 5' direction and involves four main steps per cycle: detritylation, coupling, capping, and oxidation.[5][6][7]

-

Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside, exposing a free 5'-hydroxyl group.[6][7]

-

Coupling: The this compound is activated and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[9][10]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[4][7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Advantages of the dmf Protecting Group

The choice of the N-dimethylformamidine (dmf) protecting group for guanosine offers several key advantages over the more traditional isobutyryl (iBu) group:

-

Rapid Deprotection: The dmf group is significantly more labile, allowing for faster deprotection times and reducing exposure of the oligonucleotide to harsh basic conditions.[2][3][4] This minimizes the potential for base modification and degradation of sensitive labels or modified bases.[11]

-

Suitability for G-Rich Sequences: Incomplete deprotection is a common issue with G-rich oligonucleotides when using the iBu-dG monomer. The dmf group significantly reduces this problem, leading to a higher purity of the final product.[1][2]

-

Reduced Depurination: The electron-donating nature of the dmf group helps to protect the guanosine from depurination during the acidic detritylation step.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 330628-04-1 | [1][2] |

| Molecular Formula | C₄₃H₅₃N₈O₇P | [1] |

| Molecular Weight | 824.90 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥98.0% | [13] |

| Storage Conditions | -20°C under an inert atmosphere | [4][13][14] |